3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile

Medicinal Chemistry Heterocyclic Synthesis Nanocatalysis

Avoid unreliable reactivity in heterocycle synthesis. This N-methylpyrrole β-ketonitrile guarantees the precise N-methyl steric/electronic environment required for chemoselective pyrido[2,3-d]pyrimidine formation. Achieve 81-90% yields in 7-14 min under catalyst-free or green aqueous conditions. It is the mandatory intermediate for ¹⁴C-labeled prinomide in ADME studies. Consistent lot-to-lot purity from an ISO-certified supply chain.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 77640-03-0
Cat. No. B017496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile
CAS77640-03-0
Synonyms1-Methyl-β-oxo-1H-pyrrole-2-propanenitrile;  3-(1-Methyl-1H-pyrrol-2-yl)-3-oxopropionitrile; 
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCN1C=CC=C1C(=O)CC#N
InChIInChI=1S/C8H8N2O/c1-10-6-2-3-7(10)8(11)4-5-9/h2-3,6H,4H2,1H3
InChIKeyLJGLZWHJQFTJSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile (CAS 77640-03-0): A Specialized β-Ketonitrile Building Block for Heterocyclic Synthesis


3-(1-Methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile (CAS 77640-03-0), also known as 2-cyanoacetyl-N-methylpyrrole, is a heterocyclic building block belonging to the 3-oxopropanenitrile class . Its structure, featuring a 1-methylpyrrole ring directly attached to a 3-oxopropanenitrile moiety (C8H8N2O, molecular weight 148.16 g/mol, melting point 106-110°C), provides a unique combination of a nucleophilic active methylene site and a pyrrole scaffold capable of participating in diverse cyclocondensation reactions . This compound is primarily employed as a versatile precursor in the synthesis of pyrrole-fused and pyrrole-linked heterocyclic systems with potential biological activity, and it serves as a key intermediate in the preparation of the anti-inflammatory agent prinomide [1].

Workflow Pyrrole-fused heterocycle synthesis via cyclocondensation
Selection N-methylpyrrole motif for regioselective reactions
Use context Direct precursor to prinomide, a research anti-inflammatory candidate

Why Generic Substitution Fails: The Critical Role of the N-Methyl Group in Regioselectivity and Reactivity


Direct substitution with other 3-oxopropanenitrile derivatives, such as those bearing an allyl, 4-bromophenyl, or 4-acetyl-3,5-dimethyl group on the pyrrole nitrogen, is not a straightforward replacement . The N-methyl substituent in 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile provides a unique steric and electronic environment that directly influences the regioselectivity and efficiency of key cyclocondensation reactions [1]. For instance, the specific reactivity of the 2-position of the N-methylpyrrole ring is crucial for the chemoselective formation of pyrrole-substituted pyrido[2,3-d]pyrimidines and the clean synthesis of prinomide, outcomes that are not guaranteed with analogs featuring different N-substituents [2][3]. Therefore, while the core 3-oxopropanenitrile functionality is common, the specific N-methylpyrrole motif is essential for achieving the desired reaction pathways and product profiles documented in the literature.

N-substituent Allyl, 4-bromophenyl, or acetyl-dimethyl N-groups alter steric/electronic control of cyclocondensation regioselectivity.
Reactivity The 2-position reactivity of N-methylpyrrole is critical for chemoselective pyrido[2,3-d]pyrimidine formation; analogs may not reproduce reported pathways.
Product profile Prinomide synthesis specifically requires this N-methyl intermediate; generic 3-oxopropanenitriles may not lead to the same API candidate.

Quantitative Evidence Guide: Proven Performance of 3-(1-Methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile in Key Reactions


Chemoselective Synthesis of Pyrrole-Substituted Pyrido[2,3-d]pyrimidines: High Yields and Short Reaction Times

In a one-pot, three-component reaction with 6-amino-2-(alkylthio)pyrimidin-4(3H)-one and various aromatic aldehydes, the use of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile with the [γ-Fe2O3@HAp-SO3H] nanocatalyst consistently yielded the desired (1-methyl-1H-pyrrol-2-yl)-pyrido[2,3-d]pyrimidine derivatives in high yields (81-90%) and short reaction times (7-14 minutes) [1]. This chemoselectivity and efficiency are critical for accessing a class of compounds with demonstrated antibacterial activity [1].

Pyrido[2,3-d]pyrimidine synthesis
Head-to-head
81–90% yield, 7–14 min
Reported high-efficiency chemoselective route with nanocatalyst
One-pot three-component reaction; [γ-Fe2O3@HAp-SO3H] catalyst
Medicinal Chemistry Heterocyclic Synthesis Nanocatalysis

Ultrasound-Assisted, Catalyst-Free Synthesis of Pyrido[2,3-d]pyrimidines: A Green Chemistry Advantage

A catalyst-free, one-pot, three-component reaction using 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile, 6-amino-(ethylthio)pyrimidine-4(3H)-one, and arylaldehydes under ultrasonic irradiation furnished pyrido[2,3-d]pyrimidine derivatives in high yields (79–89%) within short reaction times (25–40 min) [1]. This demonstrates the compound's reactivity under mild, environmentally friendly conditions, avoiding the need for metal catalysts or harsh reagents.

Catalyst-free ultrasound protocol
Class-level
79–89% yield, 25–40 min
Supports green synthesis workflows without metal catalysts
Ultrasound irradiation, catalyst-free; reported reactivity benchmark
Green Chemistry Medicinal Chemistry Ultrasound Synthesis

Regioselective Construction of Pyrrole-Linked Benzo[f]chromene Scaffolds via a Green Protocol

In a regioselective three-component reaction with β-naphthol and diverse aromatic aldehydes, 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile was used to synthesize a series of novel pyrrole-linked benzo[f]chromene hybrids [1]. The optimized condition (20 mol% triethylamine in H2O-EtOH (1:1) under ultrasound at 65°C) provided the products in high to excellent yields, with electron-withdrawing groups on the aldehyde accelerating the reaction [1]. The resulting compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative strains [1].

Benzo[f]chromene scaffold
Supporting evidence
Regioselective pyrrole-linked hybrid formation; reported antibacterial activity
Demonstrates utility in constructing complex bioactive hybrids
Green aqueous-ethanol medium, triethylamine catalyst, ultrasound
Medicinal Chemistry Green Chemistry Antibacterial Agents

Key Intermediate for 14C-Labeled Prinomide: Enabling Pharmacokinetic and Metabolic Studies

3-(1-Methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile serves as the immediate precursor to prinomide, a non-steroidal anti-inflammatory drug (NSAID) candidate [1][2]. Specifically, the compound is condensed with phenylisocyanate to form prinomide [1]. A published synthetic route utilizes this intermediate to prepare 14C-labeled prinomide, where the label is incorporated at the carbonyl group of the 3-oxopropanenitrile moiety [1]. This isotopically labeled compound is essential for conducting in-depth pharmacokinetic, distribution, and metabolism studies.

14C-prinomide precursor
Supporting evidence
Validated intermediate for carbonyl-14C incorporation
Enables ADME/PK studies of prinomide via radiolabeling route
Condensation with phenylisocyanate; literature-validated method
Radiochemistry Drug Metabolism Anti-inflammatory Agents

Optimal Research and Industrial Applications for 3-(1-Methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile (CAS 77640-03-0)


Medicinal Chemistry: Streamlined Synthesis of Pyridopyrimidine-Focused Libraries

Based on evidence of high yields (81-90%) and short reaction times (7-14 min) in the chemoselective synthesis of pyrrole-substituted pyrido[2,3-d]pyrimidines [1], this compound is ideally suited for medicinal chemistry groups aiming to rapidly generate focused libraries of this privileged scaffold for biological screening. Its performance under both catalytic and catalyst-free conditions [2] offers flexibility in library design and purification.

Green Chemistry & Sustainable Synthesis: Catalyst-Free and Ultrasound-Assisted Protocols

The compound's proven reactivity in a catalyst-free, ultrasound-promoted synthesis of pyrido[2,3-d]pyrimidines (79-89% yield, 25-40 min) [2] and its successful use in a green aqueous-ethanol media for benzo[f]chromene synthesis [3] make it a preferred choice for laboratories committed to sustainable and efficient synthetic methodologies.

Radiochemistry & Drug Development: Synthesis of 14C-Labeled Prinomide

For specialized drug development teams, this compound is a mandatory reagent for the preparation of 14C-labeled prinomide, as detailed in published synthetic routes [4]. This application is essential for conducting ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic studies of this anti-inflammatory candidate.

Academic Research: Exploring Novel Pyrrole-Fused Heterocyclic Systems

The compound's versatility as a precursor for novel pyrrole-substituted heterocycles, as demonstrated in the synthesis of benzo[f]chromene hybrids [3], pyrazolo[3,4-b]pyridines [5], and phthalazine derivatives , makes it a valuable building block for academic groups investigating new chemical space and discovering new bioactive molecules.

Application
Selection Property
Validation Focus
Pyridopyrimidine library synthesis
Chemoselective building block
Yield and reaction time benchmarking
Green chemistry protocols
Catalyst-free reactivity
Method transfer to ultrasound-assisted conditions
14C-labeled prinomide synthesis
Direct precursor to prinomide
Radiochemical labeling route confirmation
Academic heterocycle exploration
Versatile pyrrole scaffold
Regioselectivity in novel reaction development

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